

Application Notes and Protocols for GW6471 Treatment in Responsive Cell Lines

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Compound of Interest

Compound Name: GW6471

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These application notes provide a comprehensive overview of the cellular effects of **GW6471**, a selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), on various cancer cell lines. Detailed protocols for key experiments are included to facilitate the study of **GW6471**'s mechanism of action and to assess its potential as a therapeutic agent.

Responsive Cell Lines and Cellular Effects

GW6471 has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. The primary mechanism of action is the inhibition of PPAR α signaling, which leads to disruptions in cellular metabolism, cell cycle progression, and survival pathways.

Summary of **GW6471**-Responsive Cell Lines:

Cell Line	Cancer Type	Key Cellular Effects	Reference
Caki-1	Renal Cell Carcinoma (RCC)	G0/G1 cell cycle arrest, induction of apoptosis, decreased c-Myc, Cyclin D1, and CDK4 protein levels. [1][2][3]	
786-O	Renal Cell Carcinoma (RCC)	G0/G1 cell cycle arrest, induction of apoptosis, decreased c-Myc, Cyclin D1, and CDK4 protein levels. [1][2][3]	
MDA-MB-231 (derived mammospheres)	Triple-Negative Breast Cancer (Cancer Stem Cells)	Reduced cell viability and spheroid formation, G1 cell cycle arrest, induction of apoptosis, and metabolic impairment. [4][5][6]	
PTJ64i	Head and Neck Paraganglioma (HNPGL)	Reduced cell viability (IC50: 10 μ M), cell cycle arrest, and caspase-dependent apoptosis. Inhibition of the PI3K/GSK3 β / β -catenin signaling pathway. [7]	
PTJ86i	Head and Neck Paraganglioma (HNPGL)	Reduced cell viability (IC50: 16 μ M), cell cycle arrest, and caspase-dependent apoptosis. Inhibition of the PI3K/GSK3 β / β -	

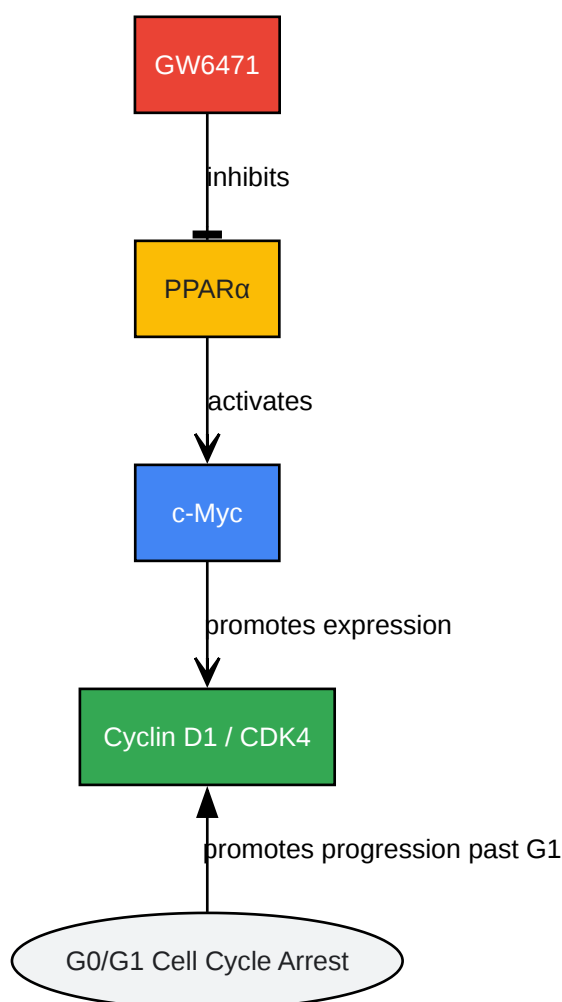
catenin signaling
pathway.[7]

Signaling Pathways Affected by GW6471

GW6471 treatment modulates key signaling pathways involved in cancer cell proliferation and survival.

PPAR α -c-Myc-Cell Cycle Pathway in Renal Cell Carcinoma

In RCC cells, **GW6471**-mediated inhibition of PPAR α leads to the downregulation of the oncoprotein c-Myc.[1][8] This, in turn, reduces the expression of critical cell cycle regulators, Cyclin D1 and CDK4, resulting in a G0/G1 phase cell cycle arrest.[1][2][3]

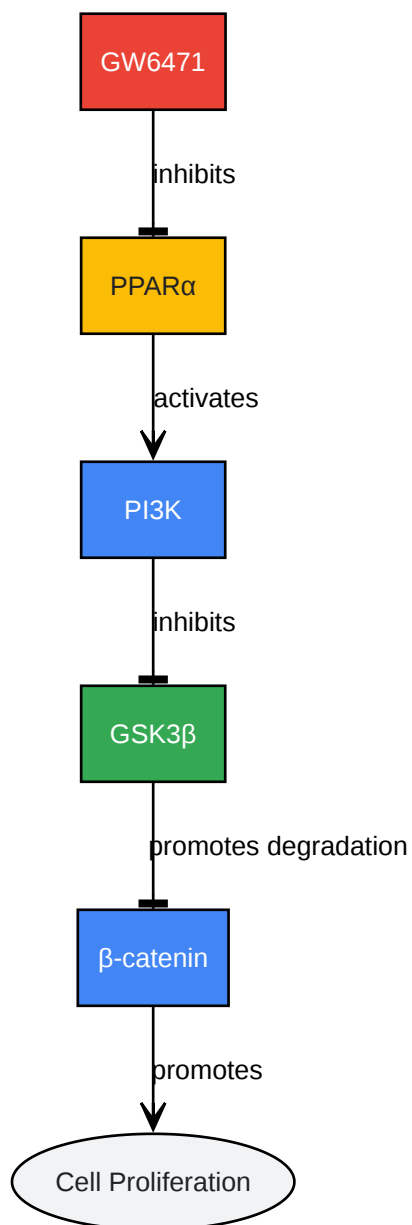


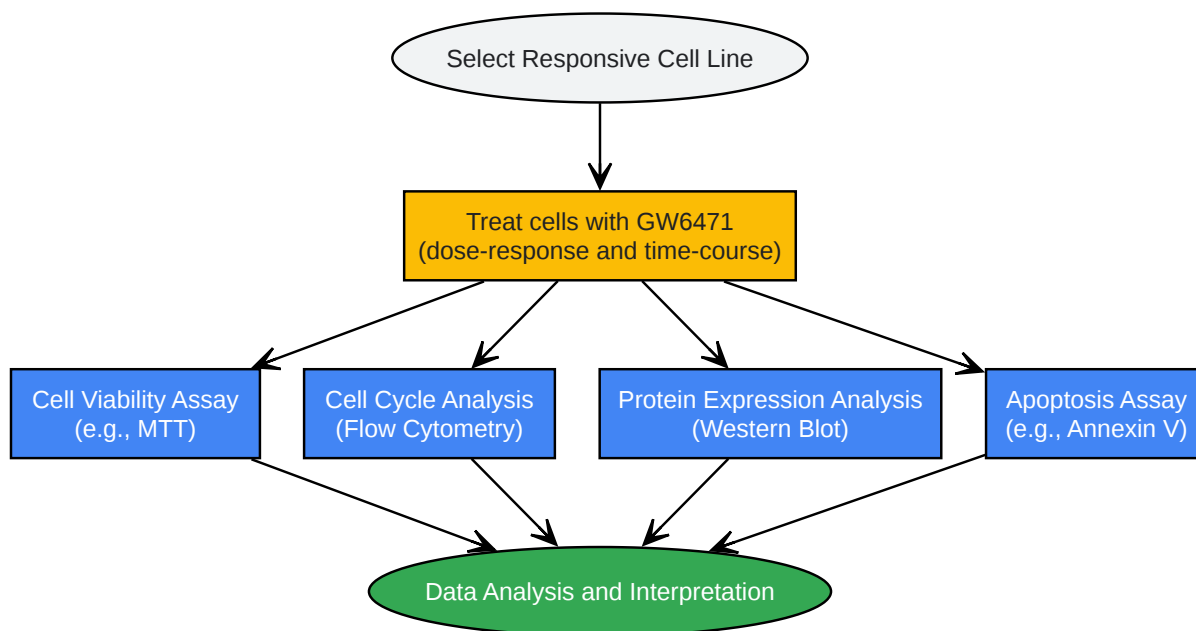
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PPAR α -c-Myc-Cell Cycle Pathway in RCC.

PI3K/GSK3 β / β -catenin Pathway in Head and Neck Paraganglioma

In HNPGL cells, **GW6471** treatment has been shown to repress the PI3K/GSK3 β / β -catenin signaling pathway.[7][9] This leads to decreased cell viability and induction of apoptosis. Inhibition of PI3K and subsequent modulation of GSK3 β activity can lead to the degradation of β -catenin, a key transcriptional coactivator involved in cell proliferation.





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